Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester

Description

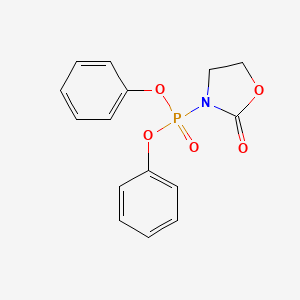

Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester (CAS: 78605-38-6, based on structural similarity to ) is a specialized organophosphorus compound widely used as a coupling agent in organic synthesis. Its molecular formula is C₁₅H₁₂N₂O₅P, featuring a 2-oxo-3-oxazolidinyl group attached to a phosphorus center, which is further esterified with two phenyl groups (Figure 1). This compound, often referred to as bis-(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) in its activated form, is critical for activating carboxylic acids in esterification and amidation reactions .

Properties

IUPAC Name |

3-diphenoxyphosphoryl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14NO5P/c17-15-16(11-12-19-15)22(18,20-13-7-3-1-4-8-13)21-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIVESRDQVZKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NO5P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365594 | |

| Record name | Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122372-50-3 | |

| Record name | Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphorylation of Oxazolidinone Precursors

The core strategy involves introducing the diphenyl phosphoryl group to a preformed oxazolidinone ring. As detailed in CN104327119A, phosphorylation is achieved via a two-step process:

- Formation of the Oxazolidinone Scaffold : Glycidol derivatives react with aryl isocyanates under basic conditions. For example, R-racemic glycidol p-toluenesulfonic ester reacts with 3-fluoro-4-halophenyl isocyanate (halogen = Br, I) in tetrahydrofuran (THF) or dimethylformamide (DMF) at 100°C, yielding an oxazolidinone intermediate.

- Phosphorylation with Phosphorus Oxychloride : The hydroxyl group on the oxazolidinone intermediate undergoes phosphorylation using phosphorus oxychloride (POCl₃) in triethyl phosphate. Subsequent quenching with phenol derivatives introduces the diphenyl ester moiety.

Key Conditions :

Suzuki-Miyaura Cross-Coupling for Direct Arylation

An alternative route leverages palladium-catalyzed cross-coupling between boronic esters and halogenated oxazolidinones. As per CN104327119A, 2-(2-methyltetrazol-5-yl)-5-bromopyridine (Intermediate A) couples with R-3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl methanol phosphate using tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane. While this method primarily targets tedizolid phosphate, substituting the boronic ester with diphenyl phosphate derivatives could adapt it for the target compound.

Optimization Challenges :

- Side Reactions : Competing protodehalogenation reduces selectivity when iodine is present.

- Catalyst Loading : 10 mol% Pd achieves 74% yield but increases costs.

Comparative Analysis of Methodologies

| Method | Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Phosphorylation | Oxazolidinone intermediate, POCl₃, phenol | Room temp, triethyl phosphate | 63–66% | Scalable, minimal catalysts | Requires preformed oxazolidinone scaffold |

| Suzuki Coupling | Halogenated oxazolidinone, diphenylboronic ester, Pd(PPh₃)₄ | 100°C, 1,4-dioxane, K₃PO₄ | ~70%* | Direct aryl coupling | High Pd costs, side reactions |

*Extrapolated from analogous reactions in CN104327119A.

Critical Evaluation of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

- Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) outperforms PdCl₂ in coupling reactions due to higher oxidative stability.

- Base Selection : Potassium phosphate (5M) optimizes Suzuki coupling yields by minimizing protodeboronation.

Industrial Scalability and Environmental Considerations

The phosphorylation route aligns with green chemistry principles:

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides.

Scientific Research Applications

Phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonic acids.

Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which phosphonic acid, (2-oxo-3-oxazolidinyl)-, diphenyl ester exerts its effects involves its interaction with molecular targets such as enzymes. The oxazolidinyl ring and phosphonic acid group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphonic Acid Esters with Heterocyclic Moieties

Phosphonic Acid, (2-Oxo-3(2H)-Oxazolyl)-, Diphenyl Ester (CAS: 78605-38-6)

- Structure : Contains a 2-oxo-3(2H)-oxazolyl group instead of an oxazolidinyl ring.

- Molecular Formula: C₁₅H₁₂NO₅P.

Diphenyl Pyrrolidine-2-Phosphonate Hydrochloride

- Structure: Features a pyrrolidine ring instead of oxazolidinone.

- Molecular Formula: C₁₇H₁₉NO₃P·HCl.

Simple Diphenyl Phosphonate Esters

Diphenyl Phosphite (CAS: 4712-55-4)

- Structure : A simpler phosphite ester (P–O–C linkages) without heterocyclic substituents.

- Molecular Formula : C₁₂H₁₁O₃P.

- Applications : Intermediate in synthesis of flame retardants and plasticizers.

- Reactivity : Less effective in activating carboxylic acids compared to BOP-Cl due to the absence of an electron-withdrawing group .

Methylphosphonic Acid Diphenyl Ester (CAS: 7526-26-3)

- Structure : Methyl group attached to phosphorus.

- Molecular Formula : C₁₃H₁₃O₃P.

- Applications : Used in thermoplastic polymers to enhance heat-aging resistance .

- Key Difference : Lacks the heterocyclic moiety, limiting its utility in coupling reactions but improving thermal stability .

Phenyl Phosphonic Acid Diphenyl Ester (CAS: 3049-24-9)

Brominated and Substituted Benzyl Phosphonates

α-Bromo-Benzyl Phosphonic Acid Diphenyl Ester

Research Findings and Performance Metrics

Reactivity and Yield

- BOP-Cl (Target Compound) : Achieves 93% yield in carbaboranyl-indomethacin ester synthesis, outperforming carbodiimide-based reagents .

- Diphenyl Phosphite : Lower yields (<60%) in similar esterification reactions due to poor activation .

- Methylphosphonic Acid Diphenyl Ester: Not used in coupling but enhances polymer thermal stability by 20–30% .

Data Tables

Table 1. Structural and Functional Comparison of Diphenyl Phosphonate Esters

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing phosphonic acid derivatives such as (2-oxo-3-oxazolidinyl)-diphenyl ester?

- Methodology : Phosphonic acid esters are typically synthesized via nucleophilic substitution or condensation reactions. For example, phosphonic enamines can react with nucleophiles (e.g., guanidine or hydrazine derivatives) to form substituted phosphonates. Hydrolysis of intermediates using 10% HCl or bromotrimethylsilane (for milder conditions) yields the final product . Characterization via NMR (e.g., NOE experiments), mass spectrometry (MS), and IR spectroscopy is critical for structural validation .

Q. How can the environmental degradation pathways of (2-oxo-3-oxazolidinyl)-diphenyl ester be monitored?

- Methodology : Degradation products (e.g., phosphonic acid or oxazolidinone derivatives) can be tracked using HPLC coupled with UV detection or LC-MS. Stability studies under simulated environmental conditions (e.g., UV light, aqueous hydrolysis) help identify breakdown products. For instance, fosetyl derivatives degrade into phosphonic acid under alkaline conditions, which can be quantified via ion chromatography .

Q. What safety protocols are recommended for handling phosphonic acid esters in laboratory settings?

- Methodology : Follow OSHA and NIST guidelines for irritants (Risk Code 36/37/38). Use PPE (gloves, goggles), fume hoods, and avoid inhalation (Safety Code S22). Spills should be neutralized with inert adsorbents and disposed of as hazardous waste. Safety Data Sheets (SDS) for structurally similar compounds (e.g., diphenylphosphonic acid) provide additional handling insights .

Advanced Research Questions

Q. How can isotopic labeling resolve mechanistic ambiguities in the hydrolysis of (2-oxo-3-oxazolidinyl)-diphenyl ester?

- Methodology : Introduce deuterium or ¹⁸O isotopes at specific positions (e.g., ester bonds or oxazolidinone rings) to track bond cleavage pathways. Kinetic isotope effects (KIEs) and MS analysis can distinguish between nucleophilic attack at phosphorus vs. carbonyl groups. This approach was validated in studies on pyrimidinyl phosphonates .

Q. What analytical strategies differentiate phosphonic acid residues derived from (2-oxo-3-oxazolidinyl)-diphenyl ester vs. natural sources?

- Methodology : Use high-resolution LC-MS/MS to detect unique fragments (e.g., oxazolidinone moieties) or isotopic ratios. For example, fosetyl-Al degradation produces phosphonic acid but lacks oxazolidinone markers. Stable isotope probing (SIP) with ¹³C-labeled substrates can trace microbial vs. synthetic origins .

Q. How do contradictory data on phosphonic acid detection in organic systems arise, and how can they be resolved?

- Case Study : Phosphonic acid detection without fosetyl residues (e.g., in organic crops) may stem from natural plant metabolism or microbial activity. To resolve this:

- Conduct root cause analysis via field trials with controlled application of the parent compound.

- Compare isotopic signatures of detected phosphonic acid with synthetic vs. natural reference standards .

Q. What advanced oxidation processes (AOPs) effectively degrade (2-oxo-3-oxazolidinyl)-diphenyl ester in wastewater?

- Methodology : Evaluate AOPs (e.g., UV/H₂O₂, Fenton reactions) using a factorial experimental design. Measure degradation efficiency via HPLC-UV and monitor intermediate toxicity using bioassays (e.g., Daphnia magna). Recent studies show UV degradation of phosphonic acid derivatives achieves >90% removal under optimized pH and oxidant concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.